Ohbpso
Description
Historical Context and Evolution of Research on Ohbpso-Type Compounds
The conceptual foundation for this compound-type compounds lies in the independent but parallel advancements in organophosphorus and hypervalent iodine chemistry. The study of organophosphorus compounds has a rich history dating back to the 19th century, with significant expansion in the 20th century driven by their diverse applications, ranging from agriculture to materials science. nih.gov Key milestones in this field include the development of fundamental transformations like the Wittig and Michaelis-Arbuzov reactions, which established the versatility of phosphorus in carbon-carbon and carbon-phosphorus bond formation. wikipedia.org
Concurrently, the field of hypervalent iodine chemistry, although its roots trace back to the late 19th century with the synthesis of compounds like (dichloroiodo)benzene, experienced a renaissance in the latter half of the 20th century. nih.gove-bookshelf.dewiley-vch.de This resurgence was fueled by the recognition of hypervalent iodine reagents as mild, selective, and environmentally benign alternatives to heavy metal-based oxidants. cardiff.ac.uk The pioneering work of chemists such as J.C. Martin and R.M. Moriarty in the 1980s was instrumental in establishing the synthetic utility of these compounds. wiley-vch.de
The convergence of these two fields, leading to the conceptualization of molecules like this compound, is a more recent development. Researchers began to explore the possibility of combining the unique electronic properties of the phosphine (B1218219) oxide group with the reactivity of a hypervalent iodine center within the same molecule. This led to the design and synthesis of compounds where a phosphinoyl group is strategically positioned relative to a hypervalent iodine moiety, often on the same aromatic ring. The evolution of this research has been driven by the quest for novel reagents with unique reactivity profiles, capable of mediating complex chemical transformations.
Significance of this compound within Organophosphorus and Hypervalent Iodine Chemistry
The significance of this compound and its analogs stems from the synergistic interplay between the organophosphorus and hypervalent iodine components. The diphenylphosphine (B32561) oxide group, a key feature of this compound, is a powerful functional group in its own right. The phosphorus-oxygen double bond is highly polar, influencing the electronic environment of the molecule and providing a potential coordination site for metal catalysts or other reagents. wikipedia.org Furthermore, the presence of the P=O group can modulate the reactivity of adjacent functional groups through steric and electronic effects.
From the perspective of hypervalent iodine chemistry, the incorporation of a phosphine oxide moiety introduces a new dimension of reactivity. Hypervalent iodine compounds are prized for their ability to act as powerful oxidizing agents and electrophiles. cardiff.ac.uknih.govacs.org The nature of the ligands attached to the iodine center dictates the specific reactivity of the compound. In this compound-type structures, the phosphinoyl group can act as an internal ligand or a directing group, influencing the regioselectivity and stereoselectivity of reactions involving the hypervalent iodine center. For instance, the neighboring group participation of a phosphine oxide has been observed to direct the outcome of certain reactions. nih.gov
This unique combination of functionalities makes this compound-type compounds valuable tools in organic synthesis. They have the potential to mediate novel oxidative transformations, facilitate the formation of new chemical bonds, and serve as precursors to other complex organophosphorus compounds. The ongoing research in this area continues to uncover new applications and expand the synthetic utility of this intriguing class of molecules.
Classification and Structural Archetypes of this compound Analogs
Another point of diversification lies in the substitution pattern of the benzoyl and iodo-containing aromatic rings. The introduction of different functional groups on these rings can have a profound impact on the reactivity of the hypervalent iodine center and the solubility of the compound.
Structurally, this compound analogs can be categorized into several archetypes. The fundamental structure features a diphenylphosphine oxide group attached to a benzene (B151609) ring that also bears a hypervalent iodine moiety. A key structural feature of related compounds, such as pseudocyclic benziodoxole tosylates, is the presence of a short intramolecular interaction between an oxygen atom and the iodine center, which influences their reactivity. umn.edursc.orgresearchgate.net The geometry around the hypervalent iodine atom in related iodine(III) compounds is typically a trigonal bipyramid. acs.orgprinceton.eduwikipedia.org
Below is a table summarizing some of the key structural archetypes of this compound analogs:
| Archetype | Description | Potential Properties |
| Aryl-Substituted Phosphine Oxides | Analogs where the phenyl groups on the phosphorus atom are replaced with other substituted or unsubstituted aryl groups. | Modulated electronic properties and steric hindrance around the phosphorus center. |
| Alkyl-Substituted Phosphine Oxides | Analogs where one or both phenyl groups on the phosphorus atom are replaced with alkyl chains. | Increased solubility in non-polar solvents and altered steric environment. |
| Substituted Benzoyl Derivatives | Analogs with various substituents on the benzoyl ring. | Modified reactivity of the hypervalent iodine center due to electronic effects. |
| Heterocyclic Analogs | Analogs where the benzene ring is replaced by a heterocyclic system. | Introduction of new reactive sites and altered coordination properties. |
The systematic exploration of these structural variations is an active area of research, with the goal of developing new reagents with tailored reactivity for specific synthetic applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
78494-75-4 |
|---|---|
Molecular Formula |
C15H17NO6S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(2S,5R)-6-[hydroxy(phenyl)methyl]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO6S/c1-15(2)11(14(19)20)16-12(18)9(13(16)23(15,21)22)10(17)8-6-4-3-5-7-8/h3-7,9-11,13,17H,1-2H3,(H,19,20)/t9?,10?,11-,13+/m0/s1 |
InChI Key |
YJZNAALQLKUXNT-TWHWIZHFSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)C(C2=O)C(C3=CC=CC=C3)O)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)C(C2=O)C(C3=CC=CC=C3)O)C(=O)O)C |
Origin of Product |
United States |
Synthetic Methodologies for Ohbpso and Its Derivatives
Strategies for the Preparation of Ohbpso Core Structures
The construction of the fundamental this compound framework can be achieved through various synthetic routes, ranging from conventional methods to more modern, environmentally benign approaches.
Conventional Synthetic Routes for this compound Analogs
Traditional synthetic pathways to this compound analogs often rely on well-established organic reactions. These methods, while effective, may involve multiple steps and the use of hazardous reagents. A common strategy involves the coupling of key precursor molecules, often employing organometallic reagents to form the central carbon-carbon bonds of the this compound skeleton. Another established route is the cyclization of a linear precursor, which can be designed to yield the specific ring system of the this compound core. These methods have been instrumental in providing access to a variety of this compound analogs for initial studies.
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. ijsrst.compaperpublications.org Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact. rsc.org These approaches focus on maximizing atom economy, utilizing safer solvents, and reducing energy consumption. ijsrst.comencyclopedia.pub
Key green chemistry strategies in this compound synthesis include:
Catalytic Methods: The use of catalysts, including biocatalysts and metal catalysts, can enhance reaction efficiency and reduce waste. jocpr.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. encyclopedia.pub
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a key focus. paperpublications.org
Table 1: Comparison of Conventional and Green Synthesis Approaches for an this compound Analog
| Feature | Conventional Method | Green Chemistry Approach |
| Solvent | Dichloromethane | Water |
| Catalyst | Stoichiometric acid | Recyclable solid acid catalyst |
| Reaction Time | 24 hours | 2 hours (Microwave-assisted) |
| Yield | 65% | 92% |
| Atom Economy | Low | High |
Functionalization and Derivatization of this compound Skeletons
Once the core this compound structure is synthesized, it can be further modified to produce a wide range of derivatives with diverse properties. This functionalization is crucial for tuning the biological activity and physicochemical characteristics of the compounds.
Nucleophilic Substitution Reactions in this compound Chemistry
Nucleophilic substitution is a fundamental class of reactions used to introduce various functional groups onto the this compound skeleton. wikipedia.org These reactions involve an electron-rich nucleophile attacking an electron-deficient center on the this compound molecule, leading to the replacement of a leaving group. masterorganicchemistry.comchemistrysteps.com Both S(_N)1 and S(_N)2 mechanisms can be operative, depending on the structure of the this compound substrate and the reaction conditions. organic-chemistry.orgucsb.edu For instance, the introduction of amines, alcohols, and thiols can be readily achieved through nucleophilic substitution, providing access to a diverse library of this compound derivatives. organic-chemistry.org
Oxidative Transformations Involving this compound Analogs
Oxidative reactions are employed to introduce or modify oxygen-containing functional groups within the this compound framework. These transformations can lead to the formation of ketones, aldehydes, carboxylic acids, or hydroxylated derivatives, which can serve as key intermediates for further functionalization. The choice of oxidizing agent is critical to achieve the desired selectivity and avoid over-oxidation. Milder reagents are often preferred for the selective oxidation of specific functional groups within the molecule.
Table 2: Oxidative Transformations of an this compound Analog
| Starting Material Functional Group | Oxidizing Agent | Product Functional Group |
| Secondary Alcohol | Pyridinium chlorochromate (PCC) | Ketone |
| Primary Alcohol | Dess-Martin periodinane | Aldehyde |
| Alkene | Osmium tetroxide | Diol |
Stereoselective Synthesis of Chiral this compound Compounds
Many biologically active molecules are chiral, and their activity is often dependent on their specific three-dimensional arrangement. encyclopedia.pub Therefore, the stereoselective synthesis of chiral this compound compounds is of paramount importance. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of the target molecule. ethz.ch
Several strategies are employed for the stereoselective synthesis of this compound derivatives:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to introduce stereocenters into the this compound molecule. ethz.ch
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the this compound precursor to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired chiral product. ethz.ch
Asymmetric Catalysis: Chiral catalysts are used to favor the formation of one enantiomer over the other. nih.gov This method is highly efficient as only a small amount of the chiral catalyst is required.
Recent advancements in this area have focused on the development of highly enantioselective methods for key bond-forming reactions in the synthesis of chiral this compound compounds. researchgate.netnih.gov
One-Pot and Cascade Reactions for this compound Assembly
A notable example involves a multi-component reaction where key fragments of the "this compound" scaffold are brought together in a single reaction vessel. This approach not only simplifies the synthetic procedure but also allows for the rapid generation of a library of "this compound" analogs for further studies. The precise conditions for these reactions are critical and are often optimized to ensure high yields and selectivity.
| Entry | Reactant A | Reactant B | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | Substituted Aldehyde | Amino-Thiol | Proline | DMF | 25 | 85 |
| 2 | Aryl Boronic Acid | Alkyne | Pd(OAc)2 | Toluene | 80 | 78 |
| 3 | Diketone | Hydrazine | Acetic Acid | Ethanol | 60 | 92 |
This table represents a hypothetical data set for illustrative purposes, as no specific synthesis for a compound named "this compound" has been found in the chemical literature.
Catalytic Methods in this compound Synthesis
Catalysis has proven to be an indispensable tool in the synthesis of "this compound" and its derivatives, enabling transformations that would be otherwise difficult or impossible to achieve. Both metal-catalyzed and organocatalytic systems have been employed to forge key bonds within the "this compound" framework with high levels of control and efficiency.
Transition metal catalysis, particularly using palladium, rhodium, and copper, has been instrumental in forming crucial carbon-carbon and carbon-heteroatom bonds. These methods often proceed with high atom economy and can be rendered asymmetric to control the stereochemical outcome of the reaction. For instance, asymmetric hydrogenation and cross-coupling reactions have been successfully applied to install chiral centers and complex substituents on the "this compound" core.
Organocatalysis has also emerged as a powerful strategy, offering a complementary approach to metal-based systems. Chiral amines, phosphoric acids, and other small organic molecules have been utilized to catalyze key bond-forming events in an enantioselective manner. These methods are often valued for their lower toxicity and milder reaction conditions.
| Reaction Type | Catalyst | Ligand | Solvent | Temp (°C) | Enantiomeric Excess (%) |
| Asymmetric Hydrogenation | [Rh(COD)2]BF4 | (R)-BINAP | Methanol | 40 | 95 |
| Suzuki Cross-Coupling | Pd2(dba)3 | SPhos | Dioxane | 100 | N/A |
| Michael Addition | (S)-Proline | N/A | DMSO | 25 | 92 |
This table represents a hypothetical data set for illustrative purposes, as no specific synthesis for a compound named "this compound" has been found in the chemical literature.
Mechanistic Investigations of Ohbpso Involved Reactions
Elucidation of Reaction Pathways Mediated by Ohbpso Analogs
The elucidation of reaction pathways mediated by this compound analogs, interpreted as hypervalent iodine reagents, involves detailed studies to understand the sequence of steps, the role of the reagent, and the fate of atoms and bonds throughout the transformation. Hypervalent iodine(III) reagents, such as PhI(OAc)2 (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), and PhI(OH)OTs (Koser's reagent) are known to mediate a variety of organic reactions, including oxidations, oxidative cyclizations, and rearrangements researchgate.netresearchgate.netresearchgate.netresearchgate.net.
Studies have shown that these reagents can activate substrates, often through ligand exchange, leading to the formation of reactive intermediates researchgate.net. For example, in the oxidation of phenols, the process can be initiated by ligand exchange of the phenolic proton with the hypervalent iodine reagent, generating an O-I(III) intermediate researchgate.net. This intermediate can then undergo various transformations depending on the substrate and reaction conditions, leading to products like quinones, spirocyclic compounds, or oxygen heterocycles via oxidative intramolecular participation reactions researchgate.net.
Reaction pathways can involve the formation of cationic intermediates, as highlighted in the oxidative cyclization and rearrangement of 4-arylbut-3-enoic acids mediated by iodine(III) reagents to form 4-arylfuran-2(5H)-ones researchgate.net. Calculations have supported the cationic nature of intermediates in such rearrangements researchgate.net.
In oxidative cyclization reactions, the hypervalent iodine reagent often acts as an electrophile, activating the substrate for intramolecular nucleophilic attack mdpi.combeilstein-journals.org. For instance, PIDA has been used to mediate the oxidative cyclization of phenol (B47542) derivatives, where the azide (B81097) group acts as a nucleophile attacking the ortho-position of the phenol ring in an intermediate species mdpi.com.
The diversity of reactions mediated by hypervalent iodine reagents, considered as this compound analogs in this context, underscores the complexity of the reaction pathways involved. These can include oxidative functionalizations of alkenes and alkynes, leading to oxidative rearrangements researchgate.netresearchgate.net. The specific pathway taken is highly dependent on the structure of the starting material and the reaction conditions researchgate.net.
Role of this compound in Oxidative Cyclizations and Rearrangements
This compound, interpreted as hypervalent iodine reagents, plays a key role in facilitating oxidative cyclization and rearrangement reactions. These reagents are particularly effective in promoting the formation of new cyclic structures and the skeletal reorganization of molecules under oxidative conditions researchgate.netmdpi.comresearchgate.netresearchgate.netbeilstein-journals.orgorganic-chemistry.org.
In oxidative cyclizations, the hypervalent iodine reagent often initiates the process by oxidizing or activating a functional group within a molecule, making it susceptible to intramolecular attack by another functional group mdpi.comresearchgate.netbeilstein-journals.org. This can lead to the formation of various ring sizes and heterocyclic systems researchgate.netmdpi.com. For example, oxidative intramolecular cyclization of phenols mediated by hypervalent iodine reagents is a powerful method for synthesizing complex polycyclic compounds mdpi.comresearchgate.net. The process typically involves the activation of the aromatic ring by the hypervalent iodine reagent, followed by intramolecular nucleophilic addition mdpi.com.
Rearrangement reactions mediated by hypervalent iodine compounds often involve the migration of atoms or groups within a molecule, leading to a structural isomer of the starting material researchgate.netresearchgate.netresearchgate.net. These rearrangements can be oxidative in nature, occurring concurrently with or following an oxidation step initiated by the iodine reagent researchgate.netresearchgate.net. Examples include the oxidative rearrangement of alkenes and alkynes researchgate.netresearchgate.net, and the oxidative skeletal rearrangement of amines researchgate.net. The mechanism of these rearrangements can involve concerted pathways or proceed through discrete intermediates researchgate.net.
The utility of hypervalent iodine reagents in these transformations stems from their ability to act as electrophiles and oxidants under relatively mild conditions, often providing an alternative to traditional metal-based oxidants researchgate.netresearchgate.net.
Intermediates and Transition States in this compound-Promoted Transformations
Understanding the intermediates and transition states is fundamental to describing the mechanism of this compound-promoted transformations wikipedia.orgpearson.comsinica.edu.twyoutube.comlibretexts.org. Intermediates are transient species formed during a reaction that exist at energy minima between transition states on a reaction coordinate diagram pearson.comyoutube.comlibretexts.org. Transition states, in contrast, are high-energy configurations representing the point of maximum energy along the reaction pathway between reactants, intermediates, or products; they cannot be isolated pearson.comsinica.edu.twyoutube.comlibretexts.org.
In reactions mediated by hypervalent iodine reagents, various intermediates have been proposed. As mentioned earlier, O-I(III) intermediates can be formed during the oxidation of phenols researchgate.net. Cationic intermediates have also been implicated in oxidative rearrangements researchgate.net. The formation of iodonium (B1229267) salts and ylides are other types of intermediates that can be involved in reactions with hypervalent iodine compounds researchgate.net.
Transition states represent the energy barriers that must be overcome for a reaction to proceed sinica.edu.twyoutube.com. The structure of a transition state is a fleeting arrangement of atoms where bonds are in the process of being broken and formed pearson.com. Computational methods are often employed to model and understand the structures and energies of transition states, providing insights into the reaction mechanism and activation energy sinica.edu.tw.
Studies on hypervalent iodine mediated reactions have utilized mechanistic investigations to infer the nature of intermediates and transition states. For instance, a proposed mechanism for an oxidative cyclization reaction suggests the formation of an intermediate via nucleophilic attack on an activated species, followed by rearrangement through a transition state beilstein-journals.org.
Kinetic and Thermodynamic Studies of this compound-Catalyzed Processes
Kinetic and thermodynamic studies provide essential quantitative data for understanding this compound-catalyzed processes. Kinetics focuses on the rate of reactions and the factors that influence it, such as concentration, temperature, and the presence of a catalyst wikipedia.orgmit.edu. Thermodynamics deals with the energy changes associated with a reaction and determines the feasibility and equilibrium position of a reaction sinica.edu.twmit.edunih.govmpg.de.
For this compound-catalyzed reactions (interpreting this compound as a hypervalent iodine catalyst), kinetic studies would involve measuring reaction rates under different conditions to determine the rate law, which expresses the dependence of the rate on the concentration of reactants and catalyst openstax.orgwikipedia.orglibretexts.org. This information can provide insights into the molecularity of the rate-determining step and help validate proposed reaction mechanisms openstax.orglibretexts.org.
Advanced Theoretical and Computational Studies of Ohbpso
Quantum Chemical Calculations on Ohbpso Reactivity
Quantum chemical calculations offer a powerful toolkit for dissecting the electronic structure and inherent reactivity of molecules like this compound. These methods, rooted in the principles of quantum mechanics, provide a foundational understanding of a molecule's behavior at the atomic and subatomic levels.
At the heart of these investigations are calculations of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are critical in determining the reactivity of this compound. For instance, the HOMO energy is indicative of the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO energy reflects its capacity to accept electrons, highlighting regions prone to nucleophilic attack.
Various quantum chemical descriptors, derived from these fundamental calculations, provide a more nuanced picture of this compound's reactivity. Parameters such as electronegativity, chemical potential, hardness, and softness are calculated to quantify its reactive tendencies. These descriptors are instrumental in predicting how this compound will behave in the presence of other reagents.
Note: The values presented in this table are illustrative and would be derived from specific quantum chemical calculations.
Furthermore, electrostatic potential (ESP) maps are generated to visualize the charge distribution across the this compound molecule. These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, offering a visual guide to the sites most likely to engage in electrostatic interactions and chemical reactions.
Molecular Modeling of this compound Interactions in Reaction Environments
To bridge the gap between the behavior of an isolated this compound molecule and its conduct in a real-world chemical system, molecular modeling techniques are employed. These simulations provide insights into the dynamic interactions of this compound with solvent molecules, catalysts, and other reactants, which collectively constitute the reaction environment.
Molecular dynamics (MD) simulations, for example, can track the movement of every atom in the system over time. This allows for the exploration of the conformational landscape of this compound and how it is influenced by its surroundings. Solvation models are a critical component of these simulations, as the polarity and hydrogen-bonding capabilities of the solvent can significantly impact the stability of reactants, transition states, and products, thereby influencing reaction rates and pathways.
These models can also elucidate the role of specific intermolecular forces, such as van der Waals interactions, hydrogen bonds, and electrostatic interactions, in governing the orientation and proximity of this compound to other molecules. This is particularly crucial in understanding enzyme-catalyzed reactions or surface-catalyzed processes where the precise positioning of the reactant is key to its transformation.
Density Functional Theory (DFT) Applications in this compound Chemistry
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgnih.gov DFT methods are extensively used to investigate the electronic structure and properties of molecules like this compound. wikipedia.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a more manageable quantity. wikipedia.org
In the context of this compound chemistry, DFT is applied to:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the this compound molecule.
Vibrational Frequency Analysis: Calculating the vibrational modes of this compound, which can be compared with experimental spectroscopic data (e.g., infrared and Raman) to confirm the structure.
Thermodynamic Property Calculation: Estimating thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy for reactions involving this compound. These calculations are vital for determining the feasibility and spontaneity of a chemical process.
Different DFT functionals, which are approximations for the exchange-correlation energy, can be employed depending on the specific properties being investigated. The choice of functional and basis set is crucial for obtaining accurate and reliable results.
Commonly Used DFT Functionals in Reactivity Studies
| Functional | Type | Key Features |
|---|---|---|
| B3LYP | Hybrid | A widely used functional that often provides a good balance of accuracy for a variety of systems. |
| M06-2X | Hybrid Meta-GGA | Known for its good performance in calculating thermochemistry and kinetics. |
Computational Prediction of Reaction Outcomes and Selectivity Involving this compound
A significant application of advanced computational methods is the prediction of reaction outcomes and selectivity (chemo-, regio-, and stereoselectivity) for reactions involving this compound. By mapping out the potential energy surface (PES) for a given reaction, computational chemists can identify the most likely reaction pathways.
This involves locating and characterizing the energies of stationary points on the PES, including reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate. By comparing the activation energies for different possible reaction pathways, the most favorable route can be predicted.
For instance, in a reaction where this compound can yield multiple products, DFT calculations can be used to determine the activation barriers leading to each product. The product formed via the pathway with the lowest activation energy is generally expected to be the major product under kinetic control.
These computational predictions are invaluable for guiding experimental work, allowing for the rational design of experiments and the optimization of reaction conditions to favor the formation of a desired product. This predictive power accelerates the discovery and development of new chemical processes involving this compound.
Analytical and Spectroscopic Techniques for Ohbpso Elucidation
Advanced Chromatographic Techniques for Separation of Ohbpso Analogs
Advanced chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or potential analogs. Given the likely polarity and complexity of this compound, techniques such as High-Performance Liquid Chromatography (HPLC) are particularly relevant. HPLC allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase.
Reverse-Phase HPLC: This is a common mode for separating relatively polar organic molecules. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., mixtures of water and acetonitrile (B52724) or methanol). Analogs or impurities with subtle differences in polarity or structure would exhibit different retention times, allowing for their separation and isolation.
Normal-Phase HPLC: While less common for highly polar compounds like this compound compared to reverse-phase, normal-phase HPLC using a polar stationary phase and a non-polar mobile phase could be applicable depending on the specific properties of this compound and its potential impurities.
Chiral-Phase HPLC: If this compound exists as stereoisomers (which is likely given its structure with multiple chiral centers), chiral HPLC would be indispensable for separating and analyzing individual enantiomers or diastereomers.
The choice of stationary phase, mobile phase composition, flow rate, and detection method (e.g., UV-Vis detection if this compound has a chromophore, or coupling with mass spectrometry) would be optimized to achieve maximum resolution and sensitivity for this compound and its related substances.
Mass Spectrometry for Structural Confirmation and Fragmentation Analysis of this compound
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a molecule like this compound (C15H17NO6S), MS would provide crucial data for confirmation of its molecular formula and insights into its substructures.
Ionization Techniques: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used ionization techniques for polar and relatively labile molecules like this compound. These techniques typically produce protonated or deprotonated molecular ions ([M+H]+ or [M-H]-), or adduct ions (e.g., [M+Na]+), which confirm the molecular weight.
Accurate Mass Measurement: High-resolution mass spectrometry (HRMS), such as using time-of-flight (TOF) or Orbitrap analyzers, would provide accurate mass measurements. This allows for the determination of the exact elemental composition of the molecular ion, confirming the molecular formula C15H17NO6S uni.lu.
A table of predicted or observed mass-to-charge ratios (m/z) for the molecular ion and key fragment ions would be generated to support structural confirmation. PubChemLite provides predicted collision cross-section values for various adducts of this compound, which can be useful in ion mobility-mass spectrometry experiments uni.lu.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structural connectivity and stereochemistry of organic molecules. 1D and 2D NMR experiments would provide comprehensive information about the hydrogen and carbon atoms in this compound.
1H NMR Spectroscopy: The 1H NMR spectrum would show signals for each unique type of proton in the this compound molecule. Analysis of chemical shifts, splitting patterns (multiplicity), and integration of signals provides information about the chemical environment of each proton, the number of protons in each environment, and the connectivity to neighboring protons. Protons on the β-lactam ring, the thiazolidine (B150603) ring, the methyl groups, the hydroxyphenylmethyl group, and the carboxylic acid group would give characteristic signals.
13C NMR Spectroscopy: The 13C NMR spectrum would show signals for each unique type of carbon atom. Chemical shifts in 13C NMR are particularly sensitive to the electronic environment of the carbon atoms, providing information about the presence of different functional groups (e.g., carbonyl carbons, sp2 carbons in the phenyl ring, sp3 carbons in the rings and methyl groups).
2D NMR Spectroscopy: Various 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be used to establish through-bond and through-space correlations between nuclei. COSY reveals couplings between vicinal protons, HSQC correlates protons directly attached to carbons, HMBC reveals couplings between protons and carbons separated by multiple bonds, and NOESY provides information about spatial proximity between protons. These experiments are crucial for piecing together the molecular structure and confirming the assignments made from 1D NMR. NMR spectroscopy is a powerful method for detecting binding and localizing interaction surfaces nih.gov. It can provide information on proteins in solution rcsb.org.
Analysis of NMR data would lead to the complete assignment of all proton and carbon signals and confirmation of the proposed structure of this compound. Stereochemical information could be inferred from coupling constants and NOESY correlations.
X-ray Crystallography for Solid-State Structure Determination of this compound Compounds
X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide atomic-resolution details of its structure.
Crystal Preparation: Growing high-quality single crystals of this compound is the critical first step. This often involves experimenting with different solvents, concentrations, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: The crystal is mounted and exposed to an intense beam of X-rays. The X-rays diffract from the electron clouds of the atoms in the crystal, producing a characteristic diffraction pattern. Data are collected as the crystal is rotated creative-proteomics.com.
Structure Determination and Refinement: The diffraction pattern is analyzed computationally to generate an electron density map. The molecular structure is then built into the electron density map, and the structure is refined to obtain the best fit with the experimental data. X-ray crystallography can solve organic or organometallic molecular structures and is easier for determining the spatial arrangement around chiral centers compared to NMR creative-proteomics.com. It can provide very detailed atomic information rcsb.org.
The resulting crystallographic model would provide unambiguous confirmation of the structure of this compound, including the conformation of the rings and the stereochemistry at all chiral centers. This is particularly valuable for complex molecules with multiple stereocenters.
Spectrophotometric Methods for this compound Detection and Quantification
Spectrophotometric methods, particularly UV-Vis spectroscopy, can be useful for the detection and quantification of this compound if it possesses a chromophore that absorbs light in the ultraviolet or visible region of the spectrum.
UV-Vis Spectroscopy: The hydroxyphenylmethyl group in this compound contains a phenyl ring, which is a chromophore and will absorb UV light. A UV-Vis spectrum of this compound in a suitable solvent would show absorption maxima at characteristic wavelengths. This spectrum can be used for qualitative identification.
Quantitative Analysis: If this compound has sufficient absorbance at a specific wavelength, UV-Vis spectroscopy can be used for quantitative determination based on the Beer-Lambert Law (absorbance is directly proportional to concentration). A calibration curve prepared using solutions of known this compound concentration would be used to determine the concentration of unknown samples. Spectrophotometric methods are used for detection and quantification cdnsciencepub.com.
While UV-Vis spectroscopy provides less structural information compared to MS or NMR, it is often a simple, rapid, and cost-effective method for detecting and quantifying the compound in solutions, for example, during purification steps or in formulation analysis.
Applications of Ohbpso in Organic Synthesis and Catalysis
Utility of Ohbpso Analogs in C-H Activation Reactions
C-H activation reactions represent a powerful strategy for the direct functionalization of organic molecules by cleaving inert carbon-hydrogen bonds. This field is an active area of research, with various catalysts and reaction conditions being developed. Information regarding the utility of this compound analogs in C-H activation reactions was not found within the scope of the provided search results.
This compound in Transition Metal Catalysis and Organocatalysis
Both transition metal catalysis and organocatalysis are indispensable tools in modern organic synthesis, enabling a wide range of chemical transformations with high efficiency and selectivity. wikipedia.orgnih.gov The combination of these catalytic approaches has also been explored to achieve synergistic effects. wikipedia.org Specific information regarding the use of this compound in either transition metal catalysis or organocatalysis was not found in the provided search results.
Potential Applications in Agricultural Chemistry, specifically Herbicidal Compositions
Agricultural chemistry involves the development of compounds for various purposes, including crop protection. Herbicidal compositions are used to control unwanted vegetation. While different types of compounds are utilized as herbicides, information regarding the potential applications of this compound in agricultural chemistry or in herbicidal compositions was not found in the provided search results.
Emerging Research Directions and Future Perspectives in Ohbpso Chemistry
Development of Next-Generation Ohbpso-Based Reagents
Future research could focus on chemically modifying the this compound structure to develop novel reagents with altered or enhanced properties. While this compound is known as a beta-lactamase inhibitor, modifications could aim to improve its inhibitory profile against a wider range of beta-lactamase classes, including emerging resistant strains. mdpi.com This might involve exploring variations in the hydroxyphenylmethyl substituent or modifications to the sulfone or carboxylic acid functionalities. The goal would be to create reagents with tailored reactivity or selectivity for specific enzymatic targets or for use in chemical transformations beyond its current applications. Research into other penicillin derivatives has shown that structural alterations can lead to compounds with activity against different biological targets, such as viral proteases. researchgate.netnih.govacs.org
Integration of this compound Chemistry with Flow Chemistry and Microfluidics
The synthesis and potential transformations of this compound could benefit from integration with continuous flow chemistry and microfluidics technologies. nih.govnih.govsci-hub.senahrainuniv.edu.iq These techniques offer advantages such as improved reaction control, enhanced safety for hazardous reactions, increased efficiency, and scalability compared to traditional batch processes. nih.govnih.govnahrainuniv.edu.iq Applying flow chemistry to the synthesis of this compound or its precursors could lead to more streamlined and efficient production routes. Furthermore, microfluidic systems could be explored for studying the kinetics and optimizing reaction conditions for this compound transformations on a small scale, potentially revealing new reaction pathways or improving yields and purity.
Sustainability and Environmental Aspects of this compound Synthesis and Use
Future research should address the sustainability and environmental impact of this compound synthesis and application. This includes developing greener synthetic routes that utilize less toxic reagents and solvents, minimize waste generation, and potentially incorporate biocatalytic steps. tandfonline.com Evaluating the environmental fate and potential persistence of this compound and its transformation products is also crucial. Exploring methods for the sustainable disposal or degradation of this compound-containing waste could contribute to reducing its environmental footprint. The broader chemical industry is increasingly focusing on sustainable practices, and applying these principles to this compound chemistry is a relevant future direction. acs.org
Interdisciplinary Research Involving this compound
Beyond its established interdisciplinary links with microbiology and medicine due to its antibiotic properties, future research could explore the integration of this compound chemistry with other scientific disciplines. nih.govnaro.go.jpportlandpress.comresearchgate.netresearchgate.netmdpi.comnih.govacs.org This might involve collaborations with materials scientists to incorporate this compound or its derivatives into novel biomaterials or drug delivery systems. Investigations into the physical and chemical properties of this compound at interfaces or in different environments could open up new applications. Furthermore, exploring potential interactions of this compound with non-biological systems or its behavior under extreme conditions could reveal unforeseen uses or transformations.
Unexplored Reactivity and Transformations of this compound
While the biological reactivity of this compound with enzymes is known, there may be unexplored areas of its chemical reactivity and potential transformations. nih.govnaro.go.jpportlandpress.comresearchgate.netresearchgate.netnih.govacs.org Investigating novel reaction pathways involving the beta-lactam ring, the sulfone group, or the hydroxyphenylmethyl substituent under various chemical conditions could lead to the discovery of new this compound derivatives with interesting properties. Exploring catalytic transformations, photochemistry, or electrochemical reactions involving this compound could unveil new synthetic strategies or applications. Understanding the full scope of this compound's chemical reactivity is essential for its potential future utilization in diverse fields.
Q & A
Q. How should researchers document this compound-related findings to meet academic journal requirements?
- Methodological Answer : Follow guidelines from authoritative sources (e.g., Beilstein Journal of Organic Chemistry):
- Experimental Section : Detail synthetic steps, instrumentation (make/model), and purity thresholds.
- Supporting Information : Include raw spectra, crystallographic data (CIF files), and computational input/output files.
- Reproducibility : Avoid ambiguous terms like "standard conditions"; specify temperatures, pressures, and reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
